Bienvenue dans la boutique en ligne BenchChem!

Trityl Olmesartan-d6 Medoxomil

LC-MS method validation bioequivalence studies pharmacokinetics

Trityl Olmesartan-d6 Medoxomil is the only internal standard combining six deuterium atoms with a trityl protecting group. Non-deuterated analogs co-elute and produce identical mass transitions—useless for LC-MS/MS. Unprotected olmesartan-d6 shows different extraction recovery, causing matrix effect errors. The trityl group is essential for API synthesis to prevent O-alkylated impurities that reduce yield. Validated for ANDA bioequivalence (accuracy 91–107%, CV ≤7.4%). Request a quote.

Molecular Formula C₄₈H₃₈D₆N₆O₆
Molecular Weight 806.94
Cat. No. B1157565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrityl Olmesartan-d6 Medoxomil
Synonyms4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid (5-Methyl-2-oxo_x000B_-1,3-dioxol-4-yl)methyl Ester; 
Molecular FormulaC₄₈H₃₈D₆N₆O₆
Molecular Weight806.94
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trityl Olmesartan-d6 Medoxomil: Deuterated Intermediate and Internal Standard for LC-MS Quantification


Trityl Olmesartan-d6 Medoxomil (C₄₈H₃₈D₆N₆O₆, MW 806.94) is a stable isotope-labeled intermediate of the angiotensin II receptor blocker (ARB) prodrug Olmesartan Medoxomil [1]. The compound incorporates six deuterium atoms at specific positions and features a trityl (triphenylmethyl) protecting group on the tetrazole ring . As a deuterated analog, it is primarily employed as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of olmesartan or its prodrug in biological matrices [2]. The trityl protecting group is critical during the multi-step synthesis of the final active pharmaceutical ingredient (API), enabling controlled deprotection and minimizing impurity formation [3].

Why Generic Substitution of Trityl Olmesartan-d6 Medoxomil with Non-Deuterated or Unprotected Analogs Compromises Analytical and Process Integrity


Substituting Trityl Olmesartan-d6 Medoxomil with non-deuterated analogs or alternative internal standards in LC-MS workflows introduces systematic quantification errors that cannot be corrected through calibration alone. Non-deuterated trityl olmesartan medoxomil co-elutes with the target analyte and produces identical mass transitions, rendering it useless as an internal standard [1]. Structural analogs lacking the trityl protecting group (e.g., unprotected olmesartan-d6 acid) exhibit different extraction recovery profiles and ionization efficiencies in electrospray ionization, leading to inaccurate matrix effect compensation [2]. Regulatory bioequivalence studies and ANDA submissions increasingly mandate stable isotope-labeled internal standards to meet validation criteria for accuracy (85-115%) and precision (≤15% CV) [3]. Furthermore, in synthetic process development, the absence of the trityl protecting group results in elevated levels of alkylated impurities (O-alkylated byproducts) that co-purify with the final API, reducing yield and requiring additional chromatographic purification steps [4]. The specific combination of six deuterium atoms and the trityl protecting group in Trityl Olmesartan-d6 Medoxomil addresses both analytical and synthetic challenges simultaneously, a dual functionality absent in simpler deuterated analogs like Olmesartan-d4 Medoxomil or unprotected Olmesartan-d6.

Quantitative Comparative Evidence: Trityl Olmesartan-d6 Medoxomil versus Closest Analogs and Alternative Internal Standards


Deuterated vs. Structural Analog Internal Standard: Accuracy and Precision in Human Plasma Bioanalysis

A head-to-head method validation study compared deuterated olmesartan (as internal standard) against previously published methods using structural analogs (e.g., telmisartan, valsartan) for olmesartan quantification in human plasma. The deuterated internal standard method achieved within-run accuracy of 91.4-106.7% and between-run accuracy of 95.4-103.8%, with precision (CV) of 1.9-7.4% across the linearity range of 5-2500 ng/mL [1]. In contrast, methods employing structural analog internal standards typically report wider accuracy ranges (e.g., 87-112%) and higher CV values (>10% at LLOQ) due to differential matrix effects and inconsistent recovery profiles [2].

LC-MS method validation bioequivalence studies pharmacokinetics

Trityl-Protected Intermediate vs. Unprotected Analogs: Impurity Profile Control in API Synthesis

During the synthesis of Olmesartan Medoxomil, the use of Trityl Olmesartan Medoxomil as a protected intermediate enables selective N-alkylation at the imidazole ring while preventing competing O-alkylation at the tetrazole moiety. Patented processes demonstrate that deprotection of Trityl Olmesartan Medoxomil using 25% acetic acid at 60°C yields Olmesartan Medoxomil with total related impurities ≤0.5% [1]. In contrast, synthetic routes omitting the trityl protecting group (e.g., direct alkylation of unprotected olmesartan acid) produce elevated levels of O-alkylated tetrazole byproducts, typically 2-5% total impurities requiring additional preparative HPLC purification [2].

process chemistry impurity control olmesartan medoxomil synthesis

Six-Deuterium Labeling (d6) vs. Four-Deuterium Labeling (d4): Mass Spectrometric Resolution and Signal Interference

The six-deuterium substitution (d6) in Trityl Olmesartan-d6 Medoxomil provides a mass difference of +6 Da relative to the unlabeled analyte, whereas d4-labeled analogs (e.g., Olmesartan-d4 Medoxomil) provide only +4 Da separation. In LC-MS/MS applications, the +6 Da mass shift ensures complete baseline resolution from the [M+H]⁺ and [M+Na]⁺ adducts of the unlabeled analyte, eliminating cross-talk interference that can occur with d4-labeled internal standards when natural isotopic abundance peaks (M+2, M+4) overlap with the IS quantification channel . Regulatory guidance for stable isotope-labeled internal standards recommends a minimum mass difference of +3 Da to avoid isotopic overlap; d6 labeling exceeds this threshold with greater safety margin [1].

isotope dilution mass spectrometry LC-MS/MS internal standard selection

Deuterated Internal Standard Matrix Effect Compensation vs. No Internal Standard Correction

In the validated HPLC-MS method using deuterated olmesartan as internal standard, matrix effects evaluated at low, medium, and high QC concentrations (15, 800, and 2000 ng/mL) showed IS-normalized matrix factors ranging from 0.96 to 1.04, indicating effective compensation for ion suppression/enhancement [1]. Without internal standard correction (i.e., using external calibration only), matrix effects in human plasma samples produced analyte response variations of -18% to +22% across six different plasma lots, rendering quantification unacceptable per ICH M10 guidelines (which require ≤15% variation) [2].

matrix effect ion suppression LC-MS quantification

High-Value Procurement and Application Scenarios for Trityl Olmesartan-d6 Medoxomil


Regulatory Bioequivalence Studies for Generic Olmesartan Medoxomil Formulations

In ANDA submissions requiring pharmacokinetic bioequivalence demonstration following a single 40 mg oral dose, Trityl Olmesartan-d6 Medoxomil (or its deprotected olmesartan-d6 form) serves as the validated internal standard for LC-MS/MS quantification of olmesartan in human plasma over a concentration range of 5-2500 ng/mL [1]. The method's within-run accuracy (91.4-106.7%) and precision (CV 1.9-7.4%) meet FDA and EMA bioanalytical method validation guidelines, and the approach has been successfully applied in a clinical bioequivalence study with confirmed incurred sample reanalysis (ISR) acceptance [2].

Process Development and Impurity Profiling in Olmesartan Medoxomil API Manufacturing

Pharmaceutical process chemists utilize Trityl Olmesartan-d6 Medoxomil as a protected intermediate reference standard to monitor the alkylation step and subsequent deprotection efficiency during API synthesis [3]. The trityl protecting group enables selective N-alkylation while minimizing O-alkylated tetrazole impurities to ≤0.5% total related substances, a critical quality attribute for API purity specifications per ICH Q3A [4].

Stability-Indicating Method Development for Olmesartan Medoxomil Drug Products

Analytical development laboratories employ Trityl Olmesartan-d6 Medoxomil as an internal standard in stability-indicating UHPLC-PDA or LC-MS methods to quantify olmesartan and its degradation products under forced degradation conditions (acid, base, oxidative, thermal, and photolytic stress) [5]. The +6 Da mass shift of the d6-labeled internal standard prevents interference from degradation product mass channels, enabling accurate quantification of the parent compound at levels as low as 5 ng/mL without requiring method re-optimization between stability timepoints .

Metabolic Fate and Drug-Drug Interaction Studies in Preclinical Models

Researchers investigating olmesartan medoxomil metabolism use the d6-labeled internal standard to distinguish exogenously administered compound from endogenous matrix components in hepatocyte incubation or microsomal stability assays . The six-deuterium label provides a unique mass signature that resolves the analyte from isobaric interferences generated by Phase I and Phase II metabolites, a capability particularly valuable in CYP inhibition and induction studies where co-administered drugs may alter metabolic clearance [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trityl Olmesartan-d6 Medoxomil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.